molecular formula C16H17ClN2O4S B11114376 Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11114376
M. Wt: 368.8 g/mol
InChI Key: JEMYLZLPLKUXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of 4-chloro-2-methylphenoxyacetic acid: This is achieved by reacting 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the acyl chloride: The 4-chloro-2-methylphenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Acylation reaction: The acyl chloride is reacted with 2-amino-4-methylthiazole-5-carboxylic acid ethyl ester in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[2-(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-{[2-(4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-{[2-(4-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 2-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of both the chloro and methyl groups on the phenoxy ring. This specific substitution pattern can influence the compound’s biological activity and chemical reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H17ClN2O4S

Molecular Weight

368.8 g/mol

IUPAC Name

ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H17ClN2O4S/c1-4-22-15(21)14-10(3)18-16(24-14)19-13(20)8-23-12-6-5-11(17)7-9(12)2/h5-7H,4,8H2,1-3H3,(H,18,19,20)

InChI Key

JEMYLZLPLKUXPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.